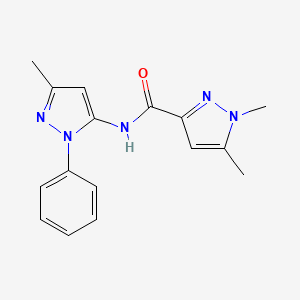![molecular formula C15H17FN4OS B6537561 N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021254-33-0](/img/structure/B6537561.png)
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide, also known as N-6-Fluoro-3-pyridazin-2-yl-dimethylsulfanilamide, is a novel compound with a wide range of applications in biochemistry and physiology. It has been widely studied in recent years due to its unique properties and potential therapeutic effects. This compound has been the subject of a number of studies focusing on its synthesis method, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been studied extensively in recent years due to its potential therapeutic effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. Additionally, this compound has been studied for its potential applications in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs.
Wirkmechanismus
The exact mechanism of action of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide is still not fully understood. However, it is believed that this compound acts as an inhibitor of the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, it has been suggested that this compound may act as an antioxidant, inhibiting the production of reactive oxygen species, as well as having anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to be effective in the treatment of a variety of diseases, including diabetes, cancer, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its ability to inhibit the enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. However, one of the main limitations of using this compound is its potential toxicity, which can be a concern when conducting laboratory experiments.
Zukünftige Richtungen
The potential applications of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide are still being explored. Some potential future directions for research include exploring its use in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research is needed to better understand its mechanism of action, and to explore its potential toxicity when used in laboratory experiments. Finally, further studies are needed to explore its potential therapeutic effects in the treatment of a variety of diseases.
Synthesemethoden
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide can be synthesized from a variety of starting materials, including 3-fluorobenzamide, pyridazin-3-ylmethylsulfanyl, and dimethylamine. The synthesis involves a two-step process, with the first step involving the reaction of 3-fluorobenzamide with pyridazin-3-ylmethylsulfanyl, yielding a compound known as 3-fluoro-2-pyridazin-3-ylmethylsulfanylbenzamide. This compound is then reacted with dimethylamine, yielding the desired compound.
Eigenschaften
IUPAC Name |
N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-20(2)8-9-22-14-7-6-13(18-19-14)17-15(21)11-4-3-5-12(16)10-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAKSKSGIHSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537481.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B6537482.png)

![ethyl 2-{[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6537498.png)
![4-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537506.png)
![methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6537511.png)
![4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537512.png)
![4-methyl-N-[6-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537524.png)
![4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537531.png)
![4-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537532.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537539.png)
![N-(6-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537552.png)
![N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide](/img/structure/B6537563.png)
![N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide](/img/structure/B6537569.png)